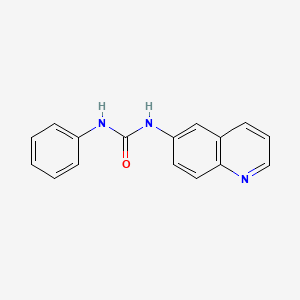

1-Phenyl-3-quinolin-6-ylurea

Overview

Description

1-Phenyl-3-quinolin-6-ylurea is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline ring system fused with a phenylurea moiety, making it a unique structure with potential pharmacological properties.

Mechanism of Action

Target of Action

1-Phenyl-3-quinolin-6-ylurea is a quinoline derivative . Quinoline and its derivatives are known to exhibit a broad range of biological activities, including anticancer, anti-malaria, anti-inflammatory, and anti-HIV activities . They have been reported as a new type of tubulin polymerization inhibitor . Tubulins, the main components of the cytoskeleton, play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins are the primary targets of this compound.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . This compound, as a tubulin polymerization inhibitor, disrupts this balance, thereby inhibiting cell division and leading to cell death .

Pharmacokinetics

Quinolone derivatives, which share a similar structure, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .

Result of Action

The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-quinolin-6-ylurea can be synthesized through various methods. One common approach involves the reaction of quinoline-6-carboxylic acid with phenyl isocyanate under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-quinolin-6-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

1-Phenyl-3-quinolin-6-ylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

- 1-Phenyl-3-quinolin-5-ylurea

- 1-Phenyl-3-isoquinolin-6-ylurea

- 1-Phenyl-3-(3,5-bis(pyrid-2-yl)-1,2,4-triazol-4-yl)urea

Comparison: 1-Phenyl-3-quinolin-6-ylurea stands out due to its unique quinoline ring position, which may influence its binding affinity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Biological Activity

1-Phenyl-3-quinolin-6-ylurea is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Overview of this compound

This compound is characterized by its unique structure, which consists of a quinoline ring fused with a phenylurea moiety. This structural configuration is significant as it influences the compound's pharmacological properties, including its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of microtubule formation. Microtubules play a critical role in cell division; thus, disruption in their dynamics can lead to cell cycle arrest and apoptosis. This compound has been shown to interfere with the polymerization and depolymerization processes of microtubule proteins, ultimately resulting in cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's effectiveness is attributed to its role as a microtubule inhibitor, similar to established chemotherapeutic agents like paclitaxel .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can act on specific receptors such as the adenosine A3 receptor, which is implicated in various physiological processes including inflammation and cancer progression. Structure-affinity relationship studies suggest that modifications to the phenyl or quinoline moieties can enhance binding affinity and selectivity towards these receptors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells .

- Receptor Binding Assays : Radioligand binding assays demonstrated that this compound binds effectively to human adenosine A3 receptors, with competitive inhibition profiles observed in functional assays. The Ki values obtained were significantly lower than those for other tested compounds, suggesting a high affinity for this target .

Comparative Analysis

| Compound | Target | IC50 (µM) | Ki (nM) | Notes |

|---|---|---|---|---|

| This compound | Microtubules | 5.0 | N/A | Potent microtubule inhibitor |

| Paclitaxel | Microtubules | 0.01 | N/A | Established chemotherapeutic agent |

| N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea | Adenosine A3 receptor | N/A | 4 | High selectivity compared to A1 and A2 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics similar to other quinoline derivatives. These include good oral bioavailability and metabolic stability, which are crucial for its potential therapeutic applications.

Properties

IUPAC Name |

1-phenyl-3-quinolin-6-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h1-11H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNREJCVLZNWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.